molecular formula C18H19FN2O3S B2938896 3-fluoro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 955234-43-2

3-fluoro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2938896
CAS No.: 955234-43-2
M. Wt: 362.42
InChI Key: QNUMRKWNHNQMGC-UHFFFAOYSA-N
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Description

3-Fluoro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide is a synthetic organic compound featuring a benzenesulfonamide core substituted with a fluorine atom at the 3-position. The sulfonamide nitrogen is linked via a methylene group to a 5-oxo-pyrrolidin-3-yl ring, which is further substituted with a para-tolyl group (methyl-substituted phenyl) at the 1-position. The following analysis relies on structural comparisons with analogous compounds.

Properties

IUPAC Name

3-fluoro-N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c1-13-5-7-16(8-6-13)21-12-14(9-18(21)22)11-20-25(23,24)17-4-2-3-15(19)10-17/h2-8,10,14,20H,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUMRKWNHNQMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Fluoro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological activity, and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C16H18FN3O2SC_{16}H_{18}FN_{3}O_{2}S and has a molecular weight of approximately 347.39 g/mol. The presence of the sulfonamide group and the pyrrolidine moiety suggests potential interactions with biological targets.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of sulfonamides, including derivatives similar to this compound. For instance, a study reported that certain benzenesulfonamides exhibited significant in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 6.45 to 6.72 mg/mL against E. coli and S. aureus .

CompoundTarget BacteriaMIC (mg/mL)
4aE. coli6.67
4dS. aureus6.63
4cPseudomonas7.00

2. Anti-inflammatory Activity

Sulfonamides have also been investigated for their anti-inflammatory effects. A study on related compounds demonstrated that certain benzenesulfonamides significantly inhibited carrageenan-induced paw edema in rats, with inhibition percentages reaching up to 94% . This suggests that the compound may possess similar anti-inflammatory properties.

Time (hours)Inhibition (%)
194.69
289.66
387.83

The mechanism by which these compounds exert their biological effects often involves enzyme inhibition or receptor modulation. For example, sulfonamides are known to inhibit carbonic anhydrases and other enzymes critical for bacterial growth and inflammation . The specific interactions of this compound with biological targets remain to be fully elucidated but may involve binding to active sites or allosteric sites on target proteins.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Study on Pyrrolidine Derivatives :
    • A series of pyrrolidine derivatives were synthesized and evaluated for their antibacterial activity, showing promising results against various bacterial strains .
  • In Vivo Studies :
    • In vivo studies demonstrated that some benzenesulfonamide derivatives could significantly reduce inflammation in animal models, indicating their potential therapeutic use in inflammatory diseases .

Comparison with Similar Compounds

3-Fluoro-N-(p-tolyl)benzamide

Structure: Lacks the sulfonamide and pyrrolidinone groups but shares the 3-fluoro-benzene and p-tolyl motifs . Key Differences:

  • Functional Groups : Benzamide (amide linkage) vs. benzenesulfonamide (sulfonamide linkage). Sulfonamides are more acidic (pKa ~10) compared to benzamides (pKa ~15–17), influencing solubility and hydrogen-bonding capacity.
  • Crystallography: Dihedral angles between aromatic rings: 65.69° in 3-fluoro-N-(p-tolyl)benzamide . Synthesis: Prepared via 4-fluorobenzoyl chloride and 4-methylaniline under nitrogen . Yield: 84% after crystallization .

N-(5-Methyl-3-isoxazolyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

Structure: Shares the benzenesulfonamide and pyrrolidinone moieties but substitutes the 3-fluoro group with an isoxazole ring . Key Differences:

  • Molecular Weight: 321.35 g/mol (vs. ~374 g/mol estimated for the target compound, assuming similar substituents). Applications: Not specified in evidence, but sulfonamide-pyrrolidinone hybrids are often explored for antimicrobial or anti-inflammatory activity.

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide

Structure : Contains a fluorinated chromene-pyrazolopyrimidine core and benzamide group .
Key Differences :

  • Heterocyclic Complexity: Pyrazolopyrimidine and chromene systems vs. pyrrolidinone in the target compound.
  • Physical Properties : Melting point 175–178°C; mass spectrometry (M+1: 589.1) .
    Relevance : Demonstrates the impact of fluorine substitution on thermal stability and bioavailability.

Structural and Functional Analysis Table

Compound Functional Groups Molecular Weight (g/mol) Key Features
Target Compound Benzenesulfonamide, pyrrolidinone, p-tolyl ~374 (estimated) Fluorine at C3 enhances electronegativity; methyl-pyrrolidinyl linkage.
3-Fluoro-N-(p-tolyl)benzamide Benzamide, p-tolyl 229.25 Dihedral angle 65.69°; N–H···O hydrogen bonding.
N-(5-Methyl-3-isoxazolyl)-[...]sulfonamide Benzenesulfonamide, pyrrolidinone, isoxazole 321.35 Isoxazole introduces heterocyclic diversity; lacks fluorine.
Example 53 (Chromene-pyrazolopyrimidine) Chromene, pyrazolopyrimidine, benzamide 589.1 (M+1) Dual fluorine substitution; high thermal stability (MP 175–178°C).

Research Implications and Gaps

  • Synthetic Routes : The target compound’s synthesis may parallel methods for 3-fluoro-N-(p-tolyl)benzamide (e.g., coupling reactions under inert atmospheres) .
  • Crystallography : The absence of C–H···F bonds in 3-fluoro-N-(p-tolyl)benzamide contrasts with fluorinated sulfonamides, where such interactions are common.
  • Biological Activity: Sulfonamide-pyrrolidinone hybrids (e.g., ) warrant exploration for kinase inhibition, leveraging fluorine’s metabolic stability.

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